The compound (1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule notable for its potential applications in medicinal chemistry, particularly as an inhibitor of fatty acid synthase. This compound's structure incorporates multiple functional groups that contribute to its biological activity.
This compound is referenced in various chemical databases and patents, including the patent WO2015022038A1, which discusses its synthesis and biological activity as a fatty acid synthase inhibitor . The structural components of the compound can be derived from known chemical entities such as bicyclo[2.2.1]heptan-2-one and oxadiazole derivatives.
The compound falls under the classification of bicyclic ketones and sulfonamides, with specific structural features that include a bicyclic framework and a piperidine ring substituted with an oxadiazole moiety. Its classification is significant for understanding its reactivity and potential pharmacological properties.
The synthesis of (1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can involve several steps:
Technical details regarding reaction conditions (solvent choice, temperature, catalysts) are crucial for optimizing yields and purities during synthesis.
The molecular formula for this compound is C20H30N4O3S, with a complex three-dimensional arrangement that includes:
Molecular weight: 394.55 g/mol
IUPAC Name: (1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
The compound may undergo various chemical reactions including:
Technical details such as reaction mechanisms and intermediates are essential for understanding how these transformations occur.
The mechanism of action for this compound primarily revolves around its role as a fatty acid synthase inhibitor. It likely interacts with the active site of the enzyme through:
Data from studies indicate that compounds with similar structures exhibit significant inhibition of fatty acid synthase activity, leading to potential applications in treating metabolic disorders.
The compound is expected to exhibit:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize these properties.
The primary applications of (1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4